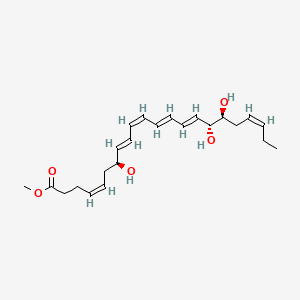

Resolvin D2 Methyl Ester

Descripción general

Descripción

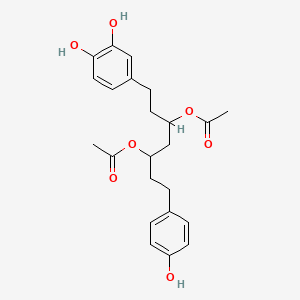

Resolvin D2 (RvD2) is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . It evokes diverse anti-inflammatory effects which may mediate the resolution of inflammation . RvD2 methyl ester is a methyl ester version of the free acid which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties .

Synthesis Analysis

The synthesis of Resolvin D2 involves the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . A total synthesis of the endogenous inflammation resolving lipid resolvin D2 has been reported . The key steps involved a Wittig reaction between an aldehyde and the ylide derived from a phosphonium salt to give an enyne .Molecular Structure Analysis

The molecular formula of Resolvin D2 Methyl Ester is C23H34O5 . Its formal name is 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, methyl ester . The InChi Code is InChI=1S/C23H34O5/c1-3-4-10-17-21 (25)22 (26)18-13-8-6-5-7-11-15-20 (24)16-12-9-14-19-23 (27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 .Chemical Reactions Analysis

Resolvin D2 Methyl Ester is a methyl ester version of the free acid which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .Physical And Chemical Properties Analysis

Resolvin D2 Methyl Ester has a molecular weight of 390.5 . It is soluble in DMF and ethanol, with solubilities of 50 mg/ml in both solvents . Its maximum absorption wavelength (λmax) is 302 nm .Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Resolvin D2 Methyl Ester is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . It evokes diverse anti-inflammatory effects which may mediate the resolution of inflammation .

Lipophilic Prodrug Form

Resolvin D2 Methyl Ester is a methyl ester version of the free acid which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .

Chronic Neuropathic Pain Reduction

Resolvin D2 has been found to reduce chronic neuropathic pain via spinal inhibition of IL-17 secretion . Repetitive injections of Resolvin D2 (intrathecal, 500 ng) reduce the initiation of mechanical allodynia and heat hyperalgesia following sciatic nerve damage .

Bone Cancer Pain Reduction

Resolvin D2 also reduces bone cancer pain . Single exposure to Resolvin D2 (intrathecal, 500 ng) attenuates the established neuropathic pain and bone cancer pain . Furthermore, systemic Resolvin D2 (intravenous, 5 μg) therapy is effective in attenuating chronic pain behaviors .

Inhibition of IL-17 Overexpression

Resolvin D2 treatment suppresses spinal IL-17 overexpression in mice undergoing sciatic nerve trauma and bone cancer . Pharmacological neutralization of IL-17 ameliorates chronic neuropathic pain and persistent bone cancer pain, as well as reducing spinal CXCL1 release .

Inhibition of Chemokine CXCL1 Release

Resolvin D2 treatment also inhibits the release of chemokine CXCL1 in the spinal cord of mice undergoing sciatic nerve trauma and bone cancer .

Inhibition of Astrocyte Activation

Resolvin D2 treatment suppresses astrocyte activation in the spinal cord of mice undergoing sciatic nerve trauma and bone cancer .

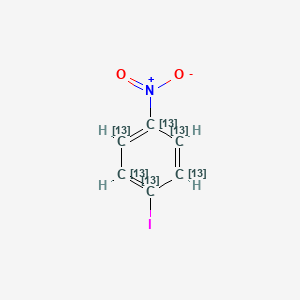

Stable Isotope Labeling

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Resolvin D2 Methyl Ester can be used in environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Propiedades

IUPAC Name |

methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKXANXFRGFND-CGIARSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resolvin D2 Methyl Ester | |

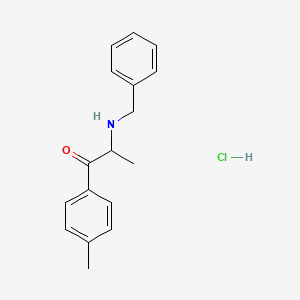

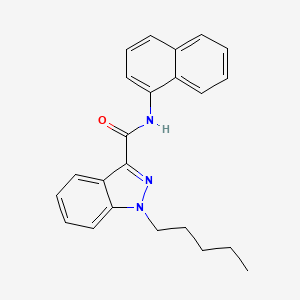

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)